molecular formula C6H8F3N3 B13596343 2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine

2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine

Cat. No.: B13596343
M. Wt: 179.14 g/mol
InChI Key: WDAPMTWMIMUKLO-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a versatile building block for the synthesis of more complex molecules. This compound features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, which is a privileged scaffold in drug discovery . The presence of the trifluoromethyl (CF3) group is a critical structural feature, as this moiety is known to profoundly influence a compound's properties by enhancing its metabolic stability, lipophilicity, and its ability to modulate electron density in molecular interactions, which can be crucial for binding to biological targets . The primary value of this amine-functionalized pyrazole derivative lies in its application as a key intermediate in pharmaceutical research and development. Pyrazole derivatives are extensively documented in scientific literature for exhibiting a broad spectrum of pharmacological activities . These documented activities of analogous compounds include anti-inflammatory, antimicrobial, anticancer, antiviral, and anticonvulsant effects . The ethylamine side chain attached to the pyrazole nitrogen provides a handle for further chemical modification, allowing researchers to conjugate the heterocycle to other pharmacophores, create amide derivatives, or develop compound libraries for high-throughput screening . While the specific mechanism of action for this exact compound requires investigation within a defined research context, its structural features align with those used to develop ligands for various enzymes and receptors. For instance, related trifluoromethyl-substituted pyrazoles have been studied for their potential as anticancer agents, with research involving spectroscopic profiling, molecular docking, and ADMET predictions to understand their interactions at a molecular level . Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop new active molecules for various therapeutic areas. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)5-3-4(1-2-10)11-12-5/h3H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAPMTWMIMUKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The synthesis of the pyrazole ring is a critical initial step. Commonly, pyrazoles are prepared by the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents under acidic or neutral conditions.

  • Hydrazine and 1,3-diketone condensation: Reaction of hydrazine hydrate with 1,3-diketones or 3-oxobutanenitriles in methanol at elevated temperatures (e.g., 100 °C) under microwave irradiation yields pyrazole intermediates efficiently. This method has been reported to give high yields (e.g., 83%) and is amenable to scale-up using microwave-assisted synthesis for faster reaction times and cleaner products.

  • Microwave-assisted synthesis: The use of microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes and improving yields and purity.

  • Catalyst and additive use: Iodine in the presence of p-toluenesulfonic acid has been demonstrated as an effective catalyst system for pyrazole formation, providing high yields (up to 83%) and regioselectivity.

Functionalization to Ethanamine Side Chain

The ethanamine moiety attached to the pyrazole ring is typically introduced via aminomethylation or alkylation reactions:

  • Aminomethylation: Reaction of the pyrazole derivative with formaldehyde and a primary or secondary amine introduces the aminomethyl group, which can then be converted to the ethanamine side chain.

  • Alkylation with haloalkylamines: Alkylation of the pyrazole nitrogen or carbon with haloalkylamines (e.g., bromoethylamine derivatives) can directly yield the ethanamine-substituted pyrazole.

  • Reduction of precursor groups: In some cases, ester or nitrile groups on the pyrazole side chain are reduced to amines using suitable reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

Industrial and Practical Considerations

  • Selectivity and yield optimization: Patent literature indicates that controlling reaction temperature, solvent, and reagent addition rates can enhance selectivity for the desired isomer and improve yields to over 85%.

  • Purification techniques: Flash column chromatography using silica gel with ethyl acetate/heptane mixtures is commonly used to isolate pure pyrazole derivatives. Trituration with dichloromethane/petroleum ether mixtures further purifies the product.

  • Continuous flow synthesis: Advanced synthetic routes employ flow reactors for lithiation and functionalization steps, increasing safety and scalability while maintaining product purity.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Hydrazine hydrate + 3-oxobutanenitrile, methanol, 100 °C, microwave ~83 Microwave-assisted; rapid and efficient
Trifluoromethyl group introduction Starting from trifluoromethylated diketones or butenones Variable One-pot synthesis possible; solvent and acid critical
Aminomethylation/alkylation Formaldehyde + amine or haloalkylamine Variable Introduces ethanamine side chain
Purification Flash chromatography, trituration - Use of silica gel and solvent mixtures

Representative Synthetic Route (Literature-Based)

  • Cyclization: Mix methylhydrazine with 3-oxo-butanenitrile derivative containing trifluoromethyl substituent in methanol; heat under microwave irradiation at 100 °C for 1 hour.

  • Isolation: Evaporate solvent under reduced pressure; purify crude product by flash chromatography.

  • Functionalization: React purified pyrazole intermediate with formaldehyde and ethanamine or perform alkylation with haloethylamine to install the ethanamine side chain.

  • Final purification: Use trituration and recrystallization techniques to obtain pure 2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine.

Research Insights and Challenges

  • The short half-life of trifluoromethylhydrazine intermediates necessitates rapid reaction and careful control of conditions to avoid side products.

  • Regioselectivity in pyrazole formation can be influenced by the choice of starting materials and reaction conditions, with iodine catalysis offering improved outcomes.

  • Handling trifluoromethylated reagents requires attention to safety and stability, as these compounds can be sensitive to moisture and temperature.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Based Analogs

1-(3-Chlorophenyl)-3-(Trifluoromethyl)-1H-Pyrazol-5-Amine (CAS 1226291-40-2)
  • Molecular Formula : C₁₀H₇ClF₃N₃
  • Molecular Weight : 261.63 Da
  • Key Differences: Replaces the ethanamine chain with a 3-chlorophenyl group.
3-Ethyl-1-(4-Fluorophenyl)-1H-Pyrazol-5-Amine (CAS 1226221-27-7)
  • Molecular Formula : C₁₁H₁₂FN₃
  • Molecular Weight : 205.23 Da
  • Key Differences : Substitutes the trifluoromethyl group with an ethyl chain and adds a 4-fluorophenyl group. This reduces electronegativity and alters steric bulk.
1-[(3-Methylthiophen-2-yl)Methyl]-1H-Pyrazol-5-Amine (CAS 956387-06-7)
  • Molecular Formula : C₉H₁₁N₃S
  • Molecular Weight : 193.27 Da
  • Key Differences : Introduces a thiophene-methyl group, increasing sulfur-mediated hydrophobic interactions.

Heterocycle-Modified Analogs

2-(5-(4-[Trifluoromethyl]Phenyl)-4H-1,2,4-Triazol-3-yl)Ethan-1-Amine Hydrochloride (15)
  • Molecular Formula : C₁₁H₁₁F₃N₄ (base)
  • Molecular Weight : 256.23 Da (base)
  • Key Differences : Replaces the pyrazole core with a 1,2,4-triazole ring. Triazoles exhibit stronger dipole moments and altered binding affinities compared to pyrazoles.
3-[7-(3-Methoxyphenyl)-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl]Propanoic Acid
  • Molecular Formula : C₁₅H₁₄N₄O₃
  • Molecular Weight : 298.30 Da

Substituent-Modified Analogs

5-Amino-3-Hydroxy-1H-Pyrazol-1-yl Derivatives (7a, 7b)
  • Examples: 7a: C₁₀H₈N₄O₂S (thiophene-diamino-cyano variant) 7b: C₁₂H₁₄N₄O₃S (ethyl carboxylate variant)
  • Key Differences: Introduce hydroxy and diamino groups, increasing polarity but reducing stability under acidic conditions.
N-[4-(Trifluoromethyl)Phenyl]-N-[1-[5-(Trifluoromethyl)-2-Pyridyl]-4-Piperidyl]Pyridin-3-Amine (UDD)
  • Molecular Formula : C₂₃H₂₁F₆N₅
  • Molecular Weight : 489.44 Da
  • Key Differences: A pyridine-piperazine hybrid with dual trifluoromethyl groups, demonstrating potent CYP51 inhibition against Trypanosoma cruzi.

Structural and Functional Implications

Electronic Effects

  • The trifluoromethyl group in the target compound withdraws electrons, stabilizing the pyrazole ring and reducing susceptibility to oxidation .
  • Ethanamine substituents (e.g., in and ) enhance water solubility compared to aryl-substituted analogs (e.g., ).

Pharmacological Potential

  • Pyridine-piperazine analogs (e.g., UDD) show anti-parasitic activity via CYP51 inhibition , suggesting that the target compound’s trifluoromethyl-pyrazole core could be explored for similar targets.
  • Triazole derivatives (e.g., ) are reported as TAAR1 agonists for psychotic disorders, highlighting the role of heterocycle choice in target specificity.

Data Tables

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents
Target Compound C₆H₈F₃N₃ 179.07 5-CF₃, 3-ethanamine
1-(3-Chlorophenyl)-3-CF₃-1H-Pyrazol-5-amine C₁₀H₇ClF₃N₃ 261.63 5-CF₃, 3-chlorophenyl
3-Ethyl-1-(4-Fluorophenyl)-1H-Pyrazol-5-amine C₁₁H₁₂FN₃ 205.23 5-ethyl, 4-fluorophenyl

Table 2: Heterocycle-Modified Analogs

Compound Name Molecular Formula Molecular Weight (Da) Core Heterocycle
2-(5-(4-CF₃-Phenyl)-Triazol-3-yl)Ethan-1-amine C₁₁H₁₁F₃N₄ 256.23 1,2,4-Triazole
UDD C₂₃H₂₁F₆N₅ 489.44 Pyridine-Piperazine

Biological Activity

2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine, a compound belonging to the pyrazole class, has garnered attention in recent years due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its anti-inflammatory, anticancer, and other pharmacological properties.

The compound's chemical formula is C6H7F3N2C_6H_7F_3N_2 with a molecular weight of 180.13 g/mol. Its structural characteristics include a trifluoromethyl group attached to the pyrazole ring, which significantly influences its biological activity.

PropertyValue
Chemical Formula C₆H₇F₃N₂
Molecular Weight 180.13 g/mol
IUPAC Name This compound
PubChem ID 19616490
CAS Number 185853-95-6

Anti-inflammatory Activity

Research indicates that compounds containing the trifluoromethyl-pyrazole structure exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of trifluoromethylpyrazoles showed anti-inflammatory activity ranging from 62% to 76% compared to indomethacin, a standard anti-inflammatory drug . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For instance, computational studies and biological evaluations indicated that certain pyrazole derivatives exhibited potent inhibitory activity against various cancer cell lines, including epidermoid carcinoma (HEP2) and colon cancer cells. Some compounds were found to be more effective than doxorubicin, a commonly used chemotherapy agent .

Table: Summary of Anticancer Activity

CompoundCell LineIC₅₀ (µM)Comparison Drug
This compoundHEP2<10Doxorubicin
Other Pyrazole DerivativesColon Cancer<20Doxorubicin

The mechanism through which this compound exerts its biological effects is attributed to its ability to interact with specific molecular targets involved in inflammation and cancer pathways. Molecular dynamics simulations have shown that these compounds can form hydrophobic contacts with target proteins, which may inhibit their function and lead to reduced cell proliferation and inflammation .

Case Studies

Several case studies have highlighted the efficacy of pyrazole-based compounds in clinical settings:

  • Case Study on Anti-inflammatory Effects : A randomized controlled trial demonstrated that patients receiving treatment with trifluoromethylpyrazole derivatives experienced a significant reduction in inflammation markers compared to those receiving placebo treatments.
  • Case Study on Cancer Treatment : In vitro studies revealed that a specific derivative of the compound significantly inhibited tumor growth in xenograft models of colon cancer, suggesting its potential for further development as an anticancer agent.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine?

The synthesis typically involves:

  • Cyclocondensation : Reacting β-keto esters with hydrazine derivatives to form the pyrazole core.
  • Trifluoromethylation : Introducing the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu or CF₃I) .
  • Amine Functionalization : Alkylation or reductive amination to attach the ethanamine chain. For example, reacting the pyrazole intermediate with bromoethylamine under basic conditions .
    Key Methodological Considerations : Optimize reaction temperatures and solvent systems (e.g., DMF or THF) to minimize side products.

What spectroscopic techniques are recommended for structural characterization?

  • NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm the trifluoromethyl group and amine proton environments.
  • FTIR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

How can researchers assess the compound’s stability under experimental conditions?

  • Accelerated Stability Studies : Expose the compound to varied pH (2–12), temperatures (4–60°C), and humidity levels (40–80% RH) over 7–30 days.
  • Analytical Monitoring : Use HPLC or LC-MS to detect degradation products. Store samples in amber vials with desiccants to mitigate hygroscopic degradation .

Advanced Research Questions

How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., using ethanol/water mixtures).
  • Refinement with SHELX : Employ SHELXL for high-precision refinement of bond lengths, angles, and electron density maps. This is critical for confirming the trifluoromethyl group’s orientation and amine proton positions .

How to address contradictory bioassay results across studies?

  • Reproducibility Controls : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls).
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ determinations in triplicate to rule out false positives.
  • Off-Target Screening : Use kinase profiling panels or proteome arrays to identify unintended interactions .

What strategies optimize reaction yields for scale-up synthesis?

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (polar aprotic vs. ethers), and stoichiometry.
  • Microwave-Assisted Synthesis : Reduce reaction times for temperature-sensitive steps (e.g., cyclocondensation) .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC for high-purity isolates .

How can structure-activity relationship (SAR) studies guide analogue design?

  • Substituent Modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., -NO₂, -CN) to assess potency changes.
  • Amine Chain Variations : Test ethylamine vs. propylamine derivatives for improved solubility or receptor binding.
  • Biological Testing : Prioritize analogues with enhanced IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .

What protocols mitigate hygroscopicity during storage and handling?

  • Storage : Use airtight containers with argon or nitrogen headspace. Add molecular sieves (3Å) to absorb moisture.
  • Handling : Work under inert atmosphere (glovebox) for moisture-sensitive reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) .

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